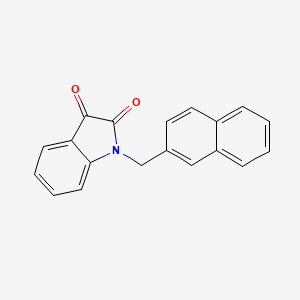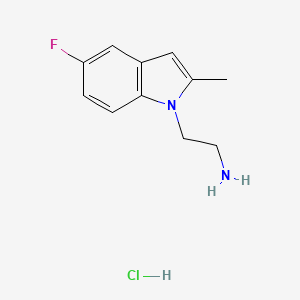
Methyl 4-((5-(2-chlorophenyl)-1,3,4-oxadiazol-2-yl)carbamoyl)benzoate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Methyl 4-((5-(2-chlorophenyl)-1,3,4-oxadiazol-2-yl)carbamoyl)benzoate: is a synthetic organic compound characterized by its complex structure, which includes a benzoate ester, an oxadiazole ring, and a chlorophenyl group
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of Methyl 4-((5-(2-chlorophenyl)-1,3,4-oxadiazol-2-yl)carbamoyl)benzoate typically involves multiple steps:
-
Formation of the Oxadiazole Ring: : The oxadiazole ring can be synthesized through the cyclization of hydrazides with carboxylic acids or their derivatives under dehydrating conditions. For instance, 2-chlorobenzohydrazide can react with ethyl chloroformate to form the oxadiazole ring.
-
Coupling with Benzoic Acid Derivative: : The oxadiazole intermediate is then coupled with methyl 4-aminobenzoate using a coupling reagent such as EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) in the presence of a base like triethylamine.
-
Purification: : The final product is purified using techniques such as recrystallization or column chromatography to obtain the pure compound.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of automated reactors for precise control of reaction conditions, and large-scale purification methods such as industrial chromatography or crystallization.
Analyse Chemischer Reaktionen
Types of Reactions
-
Oxidation and Reduction: : The oxadiazole ring and chlorophenyl group can undergo various oxidation and reduction reactions. For example, the chlorophenyl group can be reduced to a phenyl group under hydrogenation conditions.
-
Substitution Reactions: : The chlorophenyl group can participate in nucleophilic aromatic substitution reactions, where the chlorine atom can be replaced by other nucleophiles such as amines or thiols.
-
Hydrolysis: : The ester group in the compound can be hydrolyzed under acidic or basic conditions to yield the corresponding carboxylic acid.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate (KMnO₄), hydrogen peroxide (H₂O₂).
Reducing Agents: Palladium on carbon (Pd/C) with hydrogen gas (H₂).
Nucleophiles: Ammonia (NH₃), thiols (RSH).
Hydrolysis Conditions: Aqueous sodium hydroxide (NaOH) or hydrochloric acid (HCl).
Major Products
Reduction: Conversion to a phenyl derivative.
Substitution: Formation of various substituted phenyl derivatives.
Hydrolysis: Formation of 4-((5-(2-chlorophenyl)-1,3,4-oxadiazol-2-yl)carbamoyl)benzoic acid.
Wissenschaftliche Forschungsanwendungen
Chemistry
Catalysis: The compound can be used as a ligand in coordination chemistry to form metal complexes that act as catalysts in organic reactions.
Material Science: Its unique structure makes it a candidate for the development of new materials with specific electronic or optical properties.
Biology and Medicine
Pharmacology: The compound’s structure suggests potential as a pharmacophore in drug design, particularly for targeting specific enzymes or receptors.
Antimicrobial Activity: Preliminary studies may indicate its effectiveness against certain bacterial or fungal strains.
Industry
Polymer Science: It can be incorporated into polymers to enhance their thermal stability or mechanical properties.
Agriculture: Potential use as a pesticide or herbicide due to its bioactive properties.
Wirkmechanismus
The mechanism by which Methyl 4-((5-(2-chlorophenyl)-1,3,4-oxadiazol-2-yl)carbamoyl)benzoate exerts its effects depends on its application:
Biological Targets: It may interact with specific proteins or enzymes, inhibiting their activity or altering their function.
Pathways: The compound could modulate signaling pathways involved in cell growth, apoptosis, or immune response.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Methyl 4-((5-phenyl-1,3,4-oxadiazol-2-yl)carbamoyl)benzoate: Lacks the chlorine atom, which may affect its reactivity and biological activity.
Methyl 4-((5-(2-bromophenyl)-1,3,4-oxadiazol-2-yl)carbamoyl)benzoate: Contains a bromine atom instead of chlorine, potentially altering its chemical properties and applications.
Uniqueness
Chlorine Substitution: The presence of the chlorine atom in Methyl 4-((5-(2-chlorophenyl)-1,3,4-oxadiazol-2-yl)carbamoyl)benzoate can significantly influence its reactivity, making it more suitable for specific chemical reactions and applications.
Oxadiazole Ring: The oxadiazole ring is a versatile moiety that imparts unique electronic properties to the compound, enhancing its potential in various scientific and industrial applications.
This detailed overview provides a comprehensive understanding of this compound, covering its synthesis, reactions, applications, and comparisons with similar compounds
Eigenschaften
IUPAC Name |
methyl 4-[[5-(2-chlorophenyl)-1,3,4-oxadiazol-2-yl]carbamoyl]benzoate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H12ClN3O4/c1-24-16(23)11-8-6-10(7-9-11)14(22)19-17-21-20-15(25-17)12-4-2-3-5-13(12)18/h2-9H,1H3,(H,19,21,22) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DPYBJXRBUJKEHC-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=CC=C(C=C1)C(=O)NC2=NN=C(O2)C3=CC=CC=C3Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H12ClN3O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
357.7 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![1-(4-(3-(3-fluorophenyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl)piperazin-1-yl)-2-(naphthalen-2-yloxy)ethanone](/img/structure/B2427617.png)
![N-(2-{1-[(2,5-dimethylphenyl)methyl]-1H-1,3-benzodiazol-2-yl}ethyl)-4-hydroxybutanamide](/img/structure/B2427618.png)
![N-(5-allyl-3,3-dimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-8-yl)-1-(2-fluorophenyl)methanesulfonamide](/img/structure/B2427619.png)




![3-{[(4-Fluorophenyl)sulfonyl]amino}-4-methylpentanoic acid](/img/structure/B2427627.png)

![4-[(Methylsulfanyl)methyl]cyclohexan-1-amine hydrochloride](/img/structure/B2427630.png)
![6-(3-{[3-(3,5-dimethyl-1H-pyrazol-1-yl)-6-oxo-1,6-dihydropyridazin-1-yl]methyl}azetidin-1-yl)pyridine-3-carbonitrile](/img/structure/B2427631.png)
![1-(3-chloro-4-methylphenyl)-4-(1-isobutyl-1H-benzo[d]imidazol-2-yl)pyrrolidin-2-one](/img/structure/B2427632.png)
